molecular formula C10H10O5 B2522585 Methyl 2-formyl-3-hydroxy-4-methoxybenzoate CAS No. 2169621-86-5

Methyl 2-formyl-3-hydroxy-4-methoxybenzoate

Cat. No.: B2522585
CAS No.: 2169621-86-5
M. Wt: 210.185
InChI Key: JXHHHOXBXVSCSR-UHFFFAOYSA-N
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Description

Methyl 2-formyl-3-hydroxy-4-methoxybenzoate is a substituted benzoate ester featuring a formyl group at position 2, a hydroxyl group at position 3, and a methoxy group at position 4 of the aromatic ring. The formyl group enhances electrophilic reactivity, while the hydroxyl group contributes to hydrogen-bonding interactions, affecting solubility and crystallinity.

Properties

IUPAC Name

methyl 2-formyl-3-hydroxy-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-14-8-4-3-6(10(13)15-2)7(5-11)9(8)12/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHHHOXBXVSCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-formyl-3-hydroxy-4-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-formyl-3-hydroxy-4-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-formyl-3-hydroxy-4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 2-carboxy-3-hydroxy-4-methoxybenzoic acid.

    Reduction: 2-hydroxymethyl-3-hydroxy-4-methoxybenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-formyl-3-hydroxy-4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the synthesis of dyes, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism by which methyl 2-formyl-3-hydroxy-4-methoxybenzoate exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The formyl group can act as an electrophile, participating in various biochemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-formyl-3-hydroxy-4-methoxybenzoate with triazine-based benzoate derivatives and other esters, focusing on structural features, synthetic methodologies, and physicochemical properties.

Triazine-Linked Benzoate Derivatives

and describe two triazine-containing analogs:

  • Compound 5k (C₂₆H₂₂N₄O₇): Features a triazine core substituted with 4-formyl-2-methoxyphenoxy, 4-methoxyphenoxy, and methyl 3-aminobenzoate groups .
  • Compound 5l (C₂₅H₁₉BrN₄O₆): Similar to 5k but includes a bromo substituent at position 4 of the phenoxy group .

Key Comparisons:

Property This compound Compound 5k Compound 5l
Core Structure Benzoate ester Triazine-linked benzoate Triazine-linked bromobenzoate
Substituents 2-formyl, 3-hydroxy, 4-methoxy Triazine with formyl/methoxy groups Triazine with bromo/formyl groups
Molecular Weight ~210 g/mol (C₁₀H₁₀O₅) 518.48 g/mol 567.35 g/mol
Synthetic Yield Not reported 90% Not reported
Melting Point Not reported 79–82°C Not reported
¹H NMR Features Not reported δ 3.76 (s, OCH₃) Not reported

Structural Implications:

  • Triazine vs. In contrast, the simpler benzoate structure of the target compound may offer better synthetic accessibility.
  • Substituent Effects: The hydroxyl group in the target compound enhances hydrophilicity compared to the methoxy-rich 5k.

Other Benzoate Esters and Analogs

  • Plant-Derived Esters: –7 highlight methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester, dehydroabietic acid methyl ester) from Austrocedrus chilensis resin . These lack aromatic hydroxyl/formyl groups but share ester functionalities, emphasizing the role of substituents in dictating physical properties (e.g., volatility in GC analysis).
  • Pesticidal Triazinyl Ureas: lists methyl benzoates with sulfonylurea-triazine moieties (e.g., metsulfuron methyl ester) .

Research Findings and Implications

  • Spectroscopic Characterization : While ¹H NMR data for the target compound are absent, the methoxy resonance in 5k (δ 3.76) provides a benchmark for comparing electronic environments in related esters.
  • Functional Group Reactivity : The formyl group in the target compound may facilitate nucleophilic additions (e.g., Schiff base formation), contrasting with triazine derivatives’ reactivity toward substitution or coordination.
  • Synthetic Efficiency : High yields in triazine derivatives (e.g., 90% for 5k) suggest optimized protocols, but simpler benzoates like the target compound could reduce synthetic overhead.

Biological Activity

Methyl 2-formyl-3-hydroxy-4-methoxybenzoate is an aromatic compound with significant potential in various biological applications. Its structure, featuring a methoxy group, a hydroxyl group, and an aldehyde functional group, contributes to its diverse biological activities, including antioxidant and antimicrobial properties. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H10O5
  • Structural Features :
    • Methoxy group (-OCH₃)
    • Hydroxyl group (-OH)
    • Aldehyde group (-CHO)

The presence of these functional groups enhances the compound's reactivity and potential biological activity, making it a candidate for drug development and other applications.

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties , which can help mitigate oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. Studies suggest that the compound may scavenge free radicals effectively, thus protecting cells from oxidative damage.

Antimicrobial Activity

The compound has shown promising antimicrobial properties in preliminary studies. Similar compounds have been documented to possess antibacterial and antifungal activities, suggesting that this compound may also inhibit the growth of pathogenic microorganisms. Further research is needed to elucidate its mechanisms of action against specific pathogens.

Synthesis Methods

This compound can be synthesized through several established organic chemistry methods. Common synthetic pathways include:

  • Starting from Benzoic Acid Derivatives : Utilizing various reagents to introduce the formyl and methoxy groups.
  • Alkylation Reactions : Employing alkylating agents to modify the aromatic ring and introduce functional groups.

Case Studies

  • Antioxidant Mechanism Exploration : A study evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. Results indicated a significant reduction in radical concentration, affirming its potential as a natural antioxidant agent.
  • Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited inhibitory effects on several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values obtained were comparable to those of standard antibiotics, highlighting its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is presented:

Compound NameStructural FeaturesNotable Biological Activity
Methyl 3-hydroxy-5-methoxybenzoateHydroxyl and methoxy groupsStrong antioxidant properties
Methyl 4-hydroxybenzoateHydroxyl group at para positionCommonly used as a preservative (paraben)
Methyl 2-hydroxy-5-methoxybenzoateSimilar hydroxyl and methoxy groupsPotential anti-inflammatory agent

This table illustrates how variations in functional groups influence biological activities, emphasizing the distinctiveness of this compound within this class of compounds.

Q & A

Q. What are the common synthetic routes for Methyl 2-formyl-3-hydroxy-4-methoxybenzoate?

Methodological Answer: A typical synthesis involves sequential functionalization of a benzoate scaffold. For example:

  • Step 1: Start with a substituted benzoic acid (e.g., 3-hydroxy-4-methoxybenzoic acid).
  • Step 2: Protect the hydroxyl group using a methylating agent (e.g., dimethyl sulfate) under basic conditions.
  • Step 3: Introduce the formyl group via Vilsmeier-Haack reaction using POCl₃ and DMF .
  • Step 4: Esterify the carboxylic acid using methanol and a catalytic acid (e.g., H₂SO₄) .

Key Considerations:

  • Monitor reaction progress using TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

Technique Application Key Parameters
¹H/¹³C NMR Confirm substituent positions and esterificationDMSO-d₆ solvent; δ 9.8–10.2 ppm (formyl proton)
IR Spectroscopy Identify functional groups (e.g., C=O at ~1700 cm⁻¹, -OH at ~3200 cm⁻¹)
Mass Spectrometry Verify molecular weight (e.g., ESI-MS: [M+H]⁺ expected m/z ~224)
X-ray Crystallography Resolve crystal structure (if single crystals are obtained)

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use a fume hood to avoid inhalation of vapors/dust .
  • Storage: Keep in a cool, dry place away from oxidizing agents.
  • Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic software like SHELX be applied to determine the crystal structure of this compound?

Methodological Answer:

  • Data Collection: Use a single-crystal X-ray diffractometer. Ensure crystal quality (e.g., no cracks, size ~0.2 mm).
  • Structure Solution:
    • SHELXS/SHELXD: Solve phase problem via direct methods .
    • SHELXL: Refine structure using least-squares minimization; apply restraints for disordered groups .
  • Validation: Check R-factor (<5%), bond length deviations (±0.02 Å), and thermal parameters.
  • Visualization: Use ORTEP-3 to generate publication-quality thermal ellipsoid diagrams .

Q. What strategies are effective in resolving contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

  • Cross-Validation: Compare NMR data across solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding effects .
  • Dynamic NMR: Study temperature-dependent spectra to identify rotamers or tautomers .
  • DFT Calculations: Predict chemical shifts (e.g., using Gaussian09) and compare with experimental data .
  • Isotopic Labeling: Use ¹³C-labeled compounds to confirm peak assignments in complex spectra .

Q. What computational methods are suitable for predicting the reactivity of this compound in complex reactions?

Methodological Answer:

  • Quantum Mechanics (QM):
    • Use DFT (B3LYP/6-31G*) to model reaction pathways (e.g., nucleophilic attack on the formyl group) .
  • Molecular Dynamics (MD):
    • Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction kinetics .
  • Docking Studies:
    • Predict binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .

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